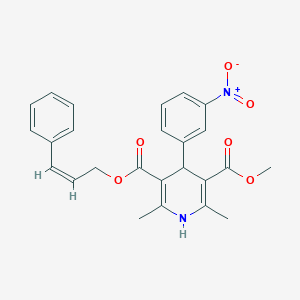
3-Methoxy-6-methylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-6-methylbenzene-1,2-diamine, also known as 3,6-Dimethoxy-2-methylbenzene-1,4-diamine, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzene and has two amino groups attached to it, making it a diamine. In
Mécanisme D'action
The mechanism of action of 3-Methoxy-6-methylbenzene-1,2-diamine is not well understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell walls. It has also been found to induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
3-Methoxy-6-methylbenzene-1,2-diamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Methoxy-6-methylbenzene-1,2-diamine is its broad-spectrum antibacterial and antifungal activity. It can be used to inhibit the growth of various microorganisms in lab experiments. However, one limitation is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on 3-Methoxy-6-methylbenzene-1,2-diamine. One direction is to study its potential use as a building block for the synthesis of new drugs. Another direction is to further investigate its mechanism of action and its potential use in cancer treatment. Additionally, more research is needed to determine its toxicity and safety for use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 3-Methoxy-6-methylbenzene-1,2-diamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Applications De Recherche Scientifique
3-Methoxy-6-methylbenzene-1,2-diamine has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use in the synthesis of new drugs and as a building block for organic synthesis.
Propriétés
Numéro CAS |
101251-28-9 |
|---|---|
Nom du produit |
3-Methoxy-6-methylbenzene-1,2-diamine |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-methoxy-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3 |
Clé InChI |
JBHXVPWMLQFNPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)OC)N)N |
SMILES canonique |
CC1=C(C(=C(C=C1)OC)N)N |
Synonymes |
1,2-Benzenediamine, 3-methoxy-6-methyl- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
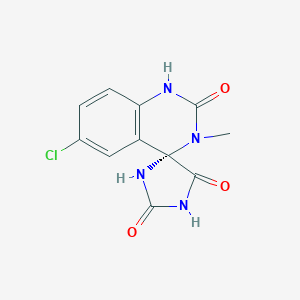
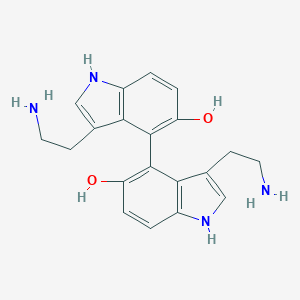
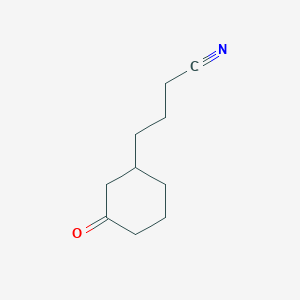
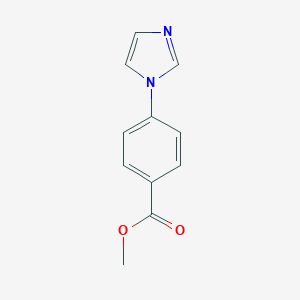
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
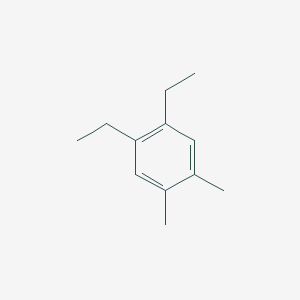
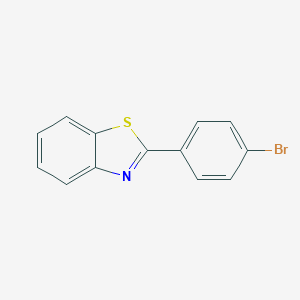
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)
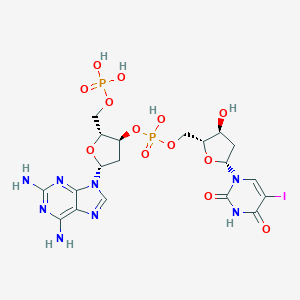
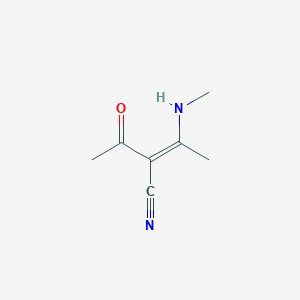

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
